molecular formula C10H6ClN3 B182257 9-chloro-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-24-0

9-chloro-1H-pyrazolo[3,4-f]quinoline

Cat. No.: B182257
CAS No.: 148018-24-0
M. Wt: 203.63 g/mol
InChI Key: CKSBYXGAMISFKU-UHFFFAOYSA-N
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Description

9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. . The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 9th position.

Preparation Methods

The synthesis of 9-chloro-1H-pyrazolo[3,4-f]quinoline can be achieved through several methods. One common approach involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as tetrahydrofuran . The reaction typically proceeds under reflux conditions, and the product is obtained in good yield after purification.

Another method involves the condensation of anthranilic acid derivatives followed by cyclization and substitution reactions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

9-Chloro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity.

Mechanism of Action

The mechanism of action of 9-chloro-1H-pyrazolo[3,4-f]quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in pathogens. In cancer cells, it induces apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

9-Chloro-1H-pyrazolo[3,4-f]quinoline can be compared with other similar compounds such as:

    1H-pyrazolo[3,4-b]quinoline: This compound has a similar structure but lacks the chlorine atom at the 9th position.

    2-chloroquinoline: Another related compound that serves as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties : Effective against certain fungal pathogens.
  • Anticancer Effects : Induces apoptosis in cancer cells and inhibits proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits protein synthesis in pathogens
AntifungalEffective against specific fungal strains
AnticancerInduces apoptosis and inhibits cell proliferation

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : The compound inhibits the synthesis of essential proteins in bacterial pathogens, leading to cell death.
  • Cancer Cell Mechanism : It induces apoptosis by targeting specific signaling pathways and enzymes associated with cell proliferation, such as topoisomerase I and IIα .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of several pyrazolo[3,4-f]quinoline derivatives, including this compound. The compounds were tested against various cancer cell lines (e.g., A549, HT-29) using the MTT assay. Notably, compounds showed significant inhibition with GI50 values below 8 µM, indicating potent antiproliferative activity.

Table 2: Anticancer Activity Data

CompoundCell LineGI50 (µM)Mechanism
9-Chloro-PyrazoloA549<8Topoisomerase inhibition
HT-29<8Apoptosis induction
MKN-45<8Cell cycle arrest

Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.

Comparative Analysis with Similar Compounds

In comparison to other pyrazoloquinoline derivatives, this compound stands out due to its chlorine substitution at the 9th position, which enhances its biological activity. For instance:

  • 1H-pyrazolo[3,4-b]quinoline lacks the chlorine atom and shows reduced potency.
  • 2-chloroquinoline serves as a precursor but does not exhibit the same level of biological activity.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
9-Chloro-1H-Pyrazolo[3,4-f]HighHigh
1H-Pyrazolo[3,4-b]ModerateModerate
2-ChloroquinolineLowLow

Properties

IUPAC Name

9-chloro-1H-pyrazolo[3,4-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBYXGAMISFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline (2.97 g, 16.0 mmol) and phosphorus oxychloride (24.58 g, 160 mmol) at 0° C. was treated with dimethylformamide (DMF) (15.4 ml) dropwise. After addition was complete, the viscous reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was then poured onto ice and the resulting dark brown solution was treated with decolorizing carbon and filtered, and the brown filtrate neutralized with 10M NaOH. The light brown solid which resulted was collected by filtration and air dried giving 9-chloro-1H-pyrazolo[3,4-f]quinoline (1.73 g, 53%).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
24.58 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
solvent
Reaction Step Two

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